molecular formula C6H7ClN2O B2869533 6-Chloro-3-methoxy-4-methylpyridazine CAS No. 89466-38-6

6-Chloro-3-methoxy-4-methylpyridazine

Cat. No.: B2869533
CAS No.: 89466-38-6
M. Wt: 158.59
InChI Key: PIFMVHDPLKHDRE-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-4-methylpyridazine is a heterocyclic compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . This compound is characterized by a pyridazine ring substituted with a chlorine atom at the 6th position, a methoxy group at the 3rd position, and a methyl group at the 4th position. It is a solid at room temperature with a melting point of 113°C and a boiling point of 293.8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxy-4-methylpyridazine typically involves the chlorination of 3-methoxy-4-methylpyridazine. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methoxy-4-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridazines, which can be further utilized in different applications.

Comparison with Similar Compounds

  • 3-Chloro-6-methoxy-4-methylpyridazine
  • 6-Chloro-4-methyl-3-pyridazinyl methyl ether

Comparison: 6-Chloro-3-methoxy-4-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

6-chloro-3-methoxy-4-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(7)8-9-6(4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFMVHDPLKHDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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